molecular formula C13H10BrF2NO2S B10970195 N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide

N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B10970195
M. Wt: 362.19 g/mol
InChI Key: AHSBYOWKYDNGMI-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide is a chemical compound with a complex structure that includes bromine, methyl, and difluorobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-bromo-4-methylphenylamine with 2,4-difluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The bromine and difluorobenzenesulfonamide groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of both bromine and difluorobenzenesulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H10BrF2NO2S

Molecular Weight

362.19 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C13H10BrF2NO2S/c1-8-2-4-12(10(14)6-8)17-20(18,19)13-5-3-9(15)7-11(13)16/h2-7,17H,1H3

InChI Key

AHSBYOWKYDNGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)Br

Origin of Product

United States

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